molecular formula C6H5NO2 B1329458 Isonicotinaldehyde 1-oxide CAS No. 7216-42-4

Isonicotinaldehyde 1-oxide

Cat. No. B1329458
CAS RN: 7216-42-4
M. Wt: 123.11 g/mol
InChI Key: ZAZQKVZJRMHPQP-UHFFFAOYSA-N
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Description

Isonicotinaldehyde 1-oxide is a chemical compound with the molecular formula C6H5NO2 . It is also known by several synonyms such as 4-Pyridinecarboxaldehyde N-oxide, 4-Formylpyridine 1-oxide, and 1-oxidopyridin-1-ium-4-carbaldehyde . The molecular weight of this compound is 123.11 g/mol .


Molecular Structure Analysis

The InChI string for Isonicotinaldehyde 1-oxide is InChI=1S/C6H5NO2/c8-5-6-1-3-7(9)4-2-6/h1-5H . The Canonical SMILES is C1=CN+[O-] . These strings provide a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the compound.


Physical And Chemical Properties Analysis

Isonicotinaldehyde 1-oxide has a molecular weight of 123.11 g/mol . It has a computed XLogP3 value of -1.2, indicating its solubility in water and lipids . It has a topological polar surface area of 42.5 Ų, which can influence its permeability across biological membranes .

Scientific Research Applications

Synthesis of Schiff Base Ligands

4-Pyridinecarboxaldehyde N-oxide: is utilized in the synthesis of Schiff base ligands . These ligands are crucial in coordination chemistry, forming complexes with metals that can be applied in catalysis, enzyme inhibition, and as sensors.

Pharmaceutical Compound Precursor

The compound serves as a precursor for the synthesis of pharmaceutical compounds with potential anticonvulsant and anti-inflammatory properties . This application is significant in the development of new therapeutic agents.

Analytical Chemistry

In analytical chemistry, Isonicotinaldehyde 1-oxide is used in chromatographic methods for separation and analysis. It’s particularly useful in reverse-phase high-performance liquid chromatography (HPLC) for isolating impurities and in pharmacokinetics studies .

Oxime Formation Studies

Research into the kinetics and mechanism of oxime formation from 4-Pyridinecarboxaldehyde N-oxide provides insights into the synthesis of imines, which are valuable intermediates in organic synthesis .

Coordination Chemistry

This compound is employed to prepare dinuclear acetato-bridged palladium complexes . Such complexes are studied for their unique properties and potential applications in materials science and catalysis.

Molecular Structure Investigations

Theoretical investigations into the internal rotation of 4-Pyridinecarboxaldehyde N-oxide and its analogues help understand molecular behavior in various states, which is fundamental in the field of computational chemistry and material science .

Development of Anticonvulsant Agents

It’s used in the development of new 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones, which show promise as anticonvulsant agents . This highlights its role in advancing neurological disorder treatments.

Pharmaceutical Analysis

1-oxidopyridin-1-ium-4-carbaldehyde: is a key intermediate in the synthesis of various pharmaceuticals, including rabeprazole, a proton pump inhibitor used to treat conditions like GERD . Its role in the synthesis of such drugs is critical for ensuring the availability of effective treatments for gastrointestinal diseases.

properties

IUPAC Name

1-oxidopyridin-1-ium-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-5-6-1-3-7(9)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZQKVZJRMHPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222501
Record name Isonicotinaldehyde 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isonicotinaldehyde 1-oxide

CAS RN

7216-42-4
Record name 4-Pyridinecarboxaldehyde, 1-oxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinaldehyde 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isonicotinaldehyde 1-oxide
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Synthesis routes and methods

Procedure details

Analogously to the process described in Example 1 there is obtained from 12.3 g of pyridine-4-carboxaldehyde-1-oxide, 25.7 ml of ethyl acetoacetate and 10 ml of 30% aqueous ammonia in 20 ml of absolute ethanol, 2,6-dimethyl-4-(1-oxido-4-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester which, after recrystallisation from 100 ml of isopropanol, melts at 229°-231°.
Quantity
25.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2,6-dimethyl-4-(1-oxido-4-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the rate-determining step in the reaction of 4-pyridinecarboxaldehyde N-oxide with hydroxylamine under acidic and neutral conditions?

A1: The research by [] conclusively shows that the rate-determining step in the reaction of 4-pyridinecarboxaldehyde N-oxide with hydroxylamine, under both acidic and neutral conditions, is the dehydration of the carbinolamine intermediate. This conclusion is supported by several key observations:

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